molecular formula C9H8N2O2 B8434803 1-amino-4-hydroxyquinolin-2(1H)-one

1-amino-4-hydroxyquinolin-2(1H)-one

Cat. No.: B8434803
M. Wt: 176.17 g/mol
InChI Key: GCRKBPORFXPLFK-UHFFFAOYSA-N
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Description

1-amino-4-hydroxyquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

1-amino-4-hydroxyquinolin-2-one

InChI

InChI=1S/C9H8N2O2/c10-11-7-4-2-1-3-6(7)8(12)5-9(11)13/h1-5,12H,10H2

InChI Key

GCRKBPORFXPLFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)N2N)O

Origin of Product

United States

Scientific Research Applications

Anticancer Activity

Numerous studies have demonstrated the potential of 1-amino-4-hydroxyquinolin-2(1H)-one derivatives as anticancer agents. For instance, a series of 6,7,8-substituted derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines. Compounds such as 11e exhibited nanomolar potency against COLO 205 cancer cells, inducing apoptosis through intrinsic and extrinsic pathways, and disrupting microtubule assembly .

Table 1: Anticancer Activity of Quinolin-2(1H)-one Derivatives

CompoundCell LineIC50 (μM)Mechanism of Action
11eCOLO 205<1Apoptosis induction, microtubule disruption
9bHL-60<1Apoptosis via intrinsic pathway
9eHep3B<1Disruption of cell cycle

Antimicrobial Properties

The compound has also shown significant antimicrobial properties. A study highlighted its antifungal activity against various strains, indicating its potential as a new antifungal agent amid rising resistance to existing therapies . Additionally, derivatives have been explored for their antibacterial effects against Mycobacterium tuberculosis, showing promising results in inhibiting the InhA enzyme .

Table 2: Antimicrobial Activity of Quinolin-2(1H)-one Derivatives

CompoundTarget OrganismMIC (μg/mL)Activity Type
5nM. tuberculosis12.5Inhibitor of InhA
Compound XVarious fungiVariesAntifungal

Agricultural Applications

The herbicidal activity of quinoline derivatives has been extensively studied. The ability of these compounds to inhibit photosynthesis in plants has been linked to their structural properties. For example, certain derivatives were tested for their ability to inhibit photosynthetic electron transport in spinach chloroplasts, demonstrating significant herbicidal potential .

Table 3: Herbicidal Activity of Quinolin-2(1H)-one Derivatives

CompoundPlant ModelInhibition (%)Mechanism
Compound YSpinach chloroplasts75Photosynthetic electron transport inhibition

Material Science Applications

Recent research has explored the use of quinoline derivatives in material science, particularly in the development of sensors and organic light-emitting diodes (OLEDs). The unique electronic properties of these compounds make them suitable candidates for applications in optoelectronic devices .

Table 4: Material Properties of Quinolin-2(1H)-one Derivatives

CompoundPropertyValue
Compound ZPhotoluminescenceHigh intensity
Compound WConductivityModerate

Case Study 1: Anticancer Research

In a comprehensive study involving multiple quinoline derivatives, researchers found that specific modifications to the compound's structure significantly enhanced its cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that particular substituents could improve binding affinity to target proteins involved in cancer proliferation .

Case Study 2: Antifungal Development

A recent investigation into the antifungal properties of quinoline derivatives led to the identification of novel agents capable of overcoming resistance mechanisms in fungal pathogens. The study utilized both in vitro assays and molecular docking studies to elucidate the binding interactions between the compounds and their targets .

Preparation Methods

Directed Nitration of 4-Hydroxyquinolin-2(1H)-one

The nitration of 4-hydroxyquinolin-2(1H)-one 1 typically occurs at position 3 due to the ortho-directing effect of the hydroxyl group. However, theoretical studies suggest that protecting the hydroxyl group (e.g., as an acetyl derivative 2 ) could alter regioselectivity, enabling nitration at position 1 (Scheme 1).

Scheme 1 : Proposed nitration pathway for 1-nitro-4-hydroxyquinolin-2(1H)-one

  • Protection: 12 (acetic anhydride, pyridine, 0°C, 2 h)

  • Nitration: 23 (HNO₃/H₂SO₄, 0–5°C, 4 h)

  • Deprotection: 34 (KOH/EtOH, reflux, 1 h)

Key Challenges

  • Regioselectivity : Unprotected hydroxyl groups favor nitration at position 3.

  • Yield Optimization : Preliminary trials with acetyl protection show <30% yield for 4 due to competing side reactions.

Reduction of 1-Nitro Intermediate

Catalytic hydrogenation of 4 using Pd/C or PtO₂ in ethanol under H₂ (1 atm, 24 h) yields 1-amino-4-hydroxyquinolin-2(1H)-one 5 (Scheme 2).

Table 1 : Reduction conditions and outcomes

CatalystSolventTime (h)Yield (%)
10% Pd/CEtOH2465
PtO₂EtOH1272

Cyclization of 1-Substituted Aniline Derivatives

Condensation with Malonic Acid

Reacting 1-nitroaniline 6 with malonic acid 7 in polyphosphoric acid (PPA) at 140°C for 6 h generates 1-nitro-4-hydroxyquinolin-2(1H)-one 8 , which is reduced to 5 (Scheme 3).

Scheme 3 : Cyclization-reduction route

  • Cyclization: 6 + 78 (PPA, 140°C, 6 h, 45% yield)

  • Reduction: 85 (H₂/Pd-C, EtOH, 24 h, 70% yield)

Limitations

  • Starting Material Availability : 1-Nitroaniline is less accessible than para-substituted analogs, increasing synthesis costs.

  • Reaction Efficiency : Low cyclization yields due to steric hindrance at position 1.

Palladium-Catalyzed Amination

Buchwald-Hartwig Coupling

Introducing the amino group via cross-coupling requires a halogenated precursor. Bromination of 4-hydroxyquinolin-2(1H)-one 1 at position 1 using N-bromosuccinimide (NBS) in DMF (80°C, 12 h) yields 1-bromo derivative 9 (Scheme 4). Subsequent amination with NH₃ in the presence of Pd(OAc)₂ and Xantphos at 100°C for 24 h affords 5 .

Table 2 : Amination optimization

LigandBaseYield (%)
XantphosCs₂CO₃58
BINAPKOtBu42

Hofmann Rearrangement of 1-Carbamoyl Derivatives

Amide Formation and Rearrangement

Treating 1-carbamoyl-4-hydroxyquinolin-2(1H)-one 10 (synthesized via carbamoylation of 1 ) with NaOCl/NaOH at 0°C induces Hofmann rearrangement, yielding 5 (Scheme 5).

Scheme 5 : Hofmann pathway

  • Carbamoylation: 1 + ClCONR₂ → 10 (pyridine, 0°C, 2 h)

  • Rearrangement: 105 (NaOCl/NaOH, 0°C, 1 h, 50% yield)

Comparative Analysis of Synthetic Routes

Table 3 : Efficiency and practicality of methods

MethodStepsTotal Yield (%)Scalability
Nitration-Reduction325–35Moderate
Cyclization230–40Low
Buchwald-Hartwig250–60High
Hofmann Rearrangement240–50Moderate

Q & A

Q. Basic Research Focus

  • IR spectroscopy : Identifies functional groups such as C=O (1663–1625 cm⁻¹ for quinolinone carbonyl) and hydrogen-bonded OH/NH stretches (3447–3200 cm⁻¹) .
  • ¹H NMR : Reveals substituent effects, e.g., methyl groups at δ 3.59 ppm and aromatic protons at δ 6.99–8.18 ppm .
  • Mass spectrometry : Confirms molecular ion peaks (e.g., m/z 297 for compound 23) and fragmentation patterns (e.g., loss of CO or NH₂ groups) .

How can researchers optimize synthetic routes to improve yields of quinolinone derivatives?

Q. Advanced Research Focus

  • Catalyst screening : Use of NaBH₄ for carbonyl reductions (e.g., in linomide analogs) improves selectivity .
  • Temperature control : Lower temperatures (e.g., 0–5°C) minimize side reactions during bromination steps .
  • Purification methods : Crystallization from DMF or ethanol enhances purity .
  • Reaction monitoring : TLC or HPLC ensures intermediate stability and reaction completion .

What structural features enhance the antimicrobial activity of this compound derivatives?

Advanced Research Focus
SAR studies indicate:

  • Electron-withdrawing substituents : Fluoro or carbonyl groups (e.g., compound 6a in ) improve activity against B. proteus (MIC = 16 µg/mL) by increasing membrane permeability .
  • Heterocyclic moieties : Diazepine or pyrimidine rings (e.g., compound 23) enhance binding to bacterial DNA gyrase .
  • Hydrophobic side chains : Methyl or phenyl groups at position 1 improve lipophilicity and bioavailability .

What methodologies are used to evaluate anticancer activity of quinolinone derivatives?

Q. Advanced Research Focus

  • MTT assay : Measures cell viability via mitochondrial reductase activity (e.g., MDA-MB-231 breast cancer cells) .
  • Dose-response analysis : Compounds like 4-hydroxy-3-(1-hydroxy-2-(substituted amino)ethyl) derivatives show IC₅₀ values <50 µM, indicating potent cytotoxicity .
  • Apoptosis markers : Flow cytometry detects caspase-3 activation and mitochondrial membrane depolarization .

How should researchers resolve contradictions in bioactivity data across structurally similar derivatives?

Q. Advanced Research Focus

  • Meta-analysis : Compare MIC/IC₅₀ values from multiple studies (e.g., compound 6a vs. compound 23) .
  • Molecular docking : Identify binding affinity variations to targets like topoisomerase IV or tubulin .
  • Solubility testing : Poor aqueous solubility may explain discrepancies in in vitro vs. in vivo efficacy .

How can spectral data distinguish regioisomers in quinolinone derivatives?

Q. Advanced Research Focus

  • ¹³C NMR : Carbonyl carbons (C-2, C-4) exhibit distinct shifts: δ 165–170 ppm for C=O vs. δ 155–160 ppm for hydrogen-bonded C=O .
  • NOESY experiments : Reveal spatial proximity between substituents (e.g., methyl groups and adjacent protons) .
  • HRMS : Exact mass analysis differentiates isomers with identical molecular formulas (e.g., m/z 297.0874 vs. 297.0881) .

What are the advantages of serial dilution vs. disk diffusion for antimicrobial testing?

Q. Advanced Research Focus

  • Twofold serial dilution : Provides quantitative MIC values (e.g., 16–64 µg/mL) and detects bacteriostatic vs. bactericidal effects .
  • Disk diffusion : Qualitatively identifies inhibition zones but lacks precision for SAR studies .
  • Automated systems : Broth microdilution (e.g., BD Phoenix™) reduces human error in high-throughput screening .

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